molecular formula C7H12N2O2 B583311 2,3,3-trimethyl-4-oxido-2H-pyrazin-1-ium 1-oxide CAS No. 152860-38-3

2,3,3-trimethyl-4-oxido-2H-pyrazin-1-ium 1-oxide

Cat. No.: B583311
CAS No.: 152860-38-3
M. Wt: 156.185
InChI Key: OHHRPFHXRVHSOJ-UHFFFAOYSA-N
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Description

2,3,3-trimethyl-4-oxido-2H-pyrazin-1-ium 1-oxide is a heterocyclic organic compound with the molecular formula C7H12N2O2. This compound is characterized by its pyrazine ring structure, which is a six-membered ring containing two nitrogen atoms at positions 1 and 4. The presence of three methyl groups and two oxygen atoms in the form of dioxides makes this compound unique in its chemical behavior and applications.

Preparation Methods

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3,3-trimethyl-4-oxido-2H-pyrazin-1-ium 1-oxide involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are primarily mediated through its ability to undergo redox reactions and form reactive intermediates that can interact with cellular components . The specific molecular targets and pathways involved in its biological activities are still under investigation.

Comparison with Similar Compounds

2,3,3-trimethyl-4-oxido-2H-pyrazin-1-ium 1-oxide can be compared with other similar compounds, such as 2,5-dihydropyrazine 1,4-dioxide and 3-methoxy-2,3-dihydropyrazine 1,4-dioxide These compounds share the pyrazine ring structure but differ in the substitution patterns and functional groups attached to the ring

Conclusion

This compound is a versatile heterocyclic compound with significant potential in various scientific research applications. Its unique chemical structure and reactivity make it a valuable compound for further study and development in the fields of chemistry, biology, and materials science.

Properties

CAS No.

152860-38-3

Molecular Formula

C7H12N2O2

Molecular Weight

156.185

IUPAC Name

2,3,3-trimethyl-4-oxido-2H-pyrazin-1-ium 1-oxide

InChI

InChI=1S/C7H12N2O2/c1-6-7(2,3)9(11)5-4-8(6)10/h4-6H,1-3H3

InChI Key

OHHRPFHXRVHSOJ-UHFFFAOYSA-N

SMILES

CC1C(N(C=C[N+]1=O)[O-])(C)C

Synonyms

Pyrazine, 2,3-dihydro-2,2,3-trimethyl-, 1,4-dioxide

Origin of Product

United States

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